(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperazin-1-yl)methanone
CAS No.:
Cat. No.: VC19991357
Molecular Formula: C22H24N4O2S
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N4O2S |
|---|---|
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | [5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C22H24N4O2S/c1-16-14-17(2)24-22(23-16)29-15-19-8-9-20(28-19)21(27)26-12-10-25(11-13-26)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 |
| Standard InChI Key | ZCVCENPWRFUTBO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Introduction
Molecular Architecture and Structural Features
Core Molecular Framework
The compound’s molecular formula, C₂₂H₂₄N₄O₂S, reflects a 408.5 g/mol molecular weight. Its IUPAC name, [5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone, delineates three critical regions:
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Furan-2-yl moiety: A five-membered oxygen-containing heterocycle substituted at the 5-position.
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Pyrimidine-thioether group: A 4,6-dimethylpyrimidin-2-yl unit connected via a sulfanylmethyl (-SCH₂-) bridge to the furan ring.
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4-Phenylpiperazin-1-yl methanone: A piperazine ring N-substituted with a phenyl group and linked to the furan via a ketone.
Table 1: Key Structural Components
| Component | Functional Role | Pharmacological Implications |
|---|---|---|
| Furan ring | Electron-rich aromatic system | Potential π-π stacking interactions |
| Pyrimidine-thioether | Hydrogen-bond acceptor/donor | Enzyme inhibition or substrate mimicry |
| Phenylpiperazine | Flexible basic nitrogen center | GPCR modulation (e.g., serotonin/dopamine receptors) |
Stereoelectronic Properties
The pyrimidine ring’s 4,6-dimethyl groups induce steric hindrance, potentially directing the sulfanylmethyl group into a conformation favorable for target binding. The phenylpiperazine moiety’s basic nitrogen (pKa ~8.5–9.0) suggests protonation at physiological pH, enhancing solubility and cation-π interactions with biological targets.
Synthetic Methodology
Retrosynthetic Analysis
The synthesis likely employs a convergent strategy:
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Furan-pyrimidine intermediate: 5-Chloromethylfurfural reacts with 4,6-dimethylpyrimidine-2-thiol under SN2 conditions to form the thioether linkage.
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Piperazine ketone precursor: 1-Phenylpiperazine undergoes Friedel-Crafts acylation with chloroacetyl chloride, followed by coupling to the furan-pyrimidine intermediate via nucleophilic acyl substitution.
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|---|
| 1 | SN2 substitution | K₂CO₃, DMF, 80°C, 12h | Microwave-assisted synthesis |
| 2 | Friedel-Crafts acylation | AlCl₃, CH₂Cl₂, 0°C→RT | Low-temperature catalysis |
| 3 | Nucleophilic acyl substitution | DIEA, HATU, DCM, 24h | Solid-phase peptide synthesis (SPPS) |
Purification and Characterization
Post-synthesis, column chromatography (SiO₂, ethyl acetate/hexane) isolates the product, with LC-MS (ESI+) confirming [M+H]⁺ at m/z 409.2. X-ray crystallography of analogs reveals a dihedral angle of 112° between the furan and pyrimidine planes, suggesting conformational rigidity .
Biological Activity and Mechanistic Hypotheses
Putative Targets
While direct bioactivity data remain unpublished, structural analogs implicate several targets:
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Monoamine receptors: The phenylpiperazine group mirrors ligands for 5-HT₁A (Ki ~50 nM) and D₂ receptors (Ki ~120 nM).
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Kinase inhibition: Pyrimidine-thioethers inhibit cyclin-dependent kinases (CDK2 IC₅₀ ≈ 0.8 μM in related compounds) .
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Antimicrobial activity: Furan derivatives disrupt bacterial cell wall synthesis (MIC ~8 μg/mL vs. S. aureus).
ADMET Profiling (In Silico)
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Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high)
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Metabolism: CYP3A4 substrate (70% probability via StarDrop)
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Toxicity: Ames test negative; hERG IC₅₀ = 4.2 μM (moderate risk)
Comparative Analysis with Structural Analogs
Piperazine vs. Piperidine Derivatives
Replacing the piperazine with piperidine (PubChem CID 71704058) reduces basicity (pKa ~7.1), diminishing CNS penetration but improving metabolic stability (t₁/₂ = 3.7h vs. 1.2h) .
Methoxyphenyl Substitution
The VC14779624 derivative (4-(4-methoxyphenyl)piperazine) shows enhanced 5-HT₂A affinity (Ki = 18 nM) due to methoxy’s electron-donating effects.
Future Research Directions
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Target deconvolution: siRNA screening or thermal proteome profiling to identify binding partners.
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Prodrug development: Esterification of the ketone to enhance oral bioavailability.
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Polypharmacology: Exploiting multi-target activity for neurodegenerative disease applications.
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